molecular formula C18H15BrN2O2S2 B2431489 4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine CAS No. 338967-63-8

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine

Cat. No. B2431489
CAS RN: 338967-63-8
M. Wt: 435.35
InChI Key: DSUXECWRCITLSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a novel racemic secondary alcohol was achieved through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a bromophenyl group, a methylsulfonylmethyl group, and a phenylpyrimidine group.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The S-alkylation reaction mentioned in the synthesis analysis is one example .

Scientific Research Applications

Anticancer Activity

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound suggests potential anticancer properties. Researchers have explored its effects on cancer cell lines, studying its ability to inhibit tumor growth, induce apoptosis, and interfere with cell cycle progression .

Antibacterial Properties

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine may exhibit antibacterial activity. Investigations have focused on its efficacy against Gram-positive and Gram-negative bacteria. Understanding its mechanism of action could lead to novel antibacterial agents .

Antifungal Effects

Similar to antibacterial properties, this compound has been evaluated for antifungal activity. Researchers have tested its effectiveness against various fungal strains, including Candida species. Elucidating its mode of action and potential targets is crucial for developing antifungal therapies .

Antioxidant Potential

The presence of sulfur and phenyl groups in the structure suggests antioxidant properties. Investigating its ability to scavenge free radicals and protect cells from oxidative stress is essential. Antioxidants play a vital role in preventing various diseases, including neurodegenerative conditions .

Anti-Inflammatory Effects

Inflammation is a key factor in many diseases. Researchers have explored whether 4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine can modulate inflammatory pathways. Understanding its impact on cytokines, enzymes, and signaling pathways is crucial for potential therapeutic applications .

Neuroprotective Properties

Given its unique structure, this compound may have neuroprotective effects. Studies have investigated its ability to enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Neuroprotection is critical for conditions like Alzheimer’s and Parkinson’s diseases .

properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S2/c1-25(22,23)12-15-11-17(24-16-9-7-14(19)8-10-16)21-18(20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUXECWRCITLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)sulfanyl-6-(methylsulfonylmethyl)-2-phenylpyrimidine

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